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molecular formula C6H3BrN4O B2876657 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde CAS No. 749930-89-0

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Cat. No. B2876657
M. Wt: 227.021
InChI Key: HZCYGKVKFIXRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07473790B2

Procedure details

A slurry of (6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol (6.5 g, 28.51 mmol) from step 1 above in dichloromethane (60 mL) was added PhI(OAc)2 (10.1 mg, 31.4 mmol) and with catalytic TEMPO (334 mg, 2.14 mmol). After reaction at room temperature for 3 hours, the reaction is complete. MTBE is added slowly (50 mL) to crystallize the product, filtration followed by drying the product by vacuum oven overnight. The filtrate was concentrated and purified by flash chromatography (2% MeOH in CH2Cl2) to give the desired product as light white solid (combine total 4.8 g, 75% yield). 1H NMR (300 MHz, CDCl3) □ ppm 8.96 (d, J=2.45 Hz, 1H) 9.09 (d, J=2.45 Hz, 1H) 10.22 (s, 1H). MS: (APCI) 228 (M+H)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10.1 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH2:11][OH:12])[N:10]=2)[CH:7]=1.C(OI(C1C=CC=CC=1)OC(=O)C)(=O)C.CC1(C)N([O])C(C)(C)CCC1.CC(OC)(C)C>ClCCl>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH:11]=[O:12])[N:10]=2)[CH:7]=1 |^1:31|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC=1C=NC=2N(C1)N=C(N2)CO
Name
Quantity
10.1 mg
Type
reactant
Smiles
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
334 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
the product, filtration
CUSTOM
Type
CUSTOM
Details
by drying the product by vacuum oven overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (2% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)N=C(N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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